molecular formula C5H7FO2 B8791406 (S)-4-(Fluoromethyl)-dihydrofuran-2(3H)-one CAS No. 916069-80-2

(S)-4-(Fluoromethyl)-dihydrofuran-2(3H)-one

Cat. No.: B8791406
CAS No.: 916069-80-2
M. Wt: 118.11 g/mol
InChI Key: SNOBQHSFTVYKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-(Fluoromethyl)-dihydrofuran-2(3H)-one is an organic compound that features a fluoromethyl group attached to a dihydrofuranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane . This process uses fluoroiodomethane as a fluoromethyl radical source, activated by visible light and tris(trimethylsilyl)silane, to form the desired compound.

Industrial Production Methods

Industrial production of (S)-4-(Fluoromethyl)-dihydrofuran-2(3H)-one may involve scaling up the aforementioned synthetic route. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Fluoromethyl)-dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the compound into fluorinated alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed under appropriate conditions.

Major Products

The major products formed from these reactions include fluorinated carboxylic acids, fluorinated alcohols, and various substituted dihydrofuranones.

Scientific Research Applications

(S)-4-(Fluoromethyl)-dihydrofuran-2(3H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism by which (S)-4-(Fluoromethyl)-dihydrofuran-2(3H)-one exerts its effects involves the formation of fluoromethyl radicals. These radicals can interact with various molecular targets, including enzymes and receptors, leading to the modulation of biological pathways. The compound’s unique structure allows it to participate in specific interactions that are not possible with non-fluorinated analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(Fluoromethyl)-dihydrofuran-2(3H)-one is unique due to its specific fluoromethyl-dihydrofuranone structure, which imparts distinct chemical and biological properties. Its ability to form stable fluoromethyl radicals and participate in selective reactions makes it valuable in both research and industrial applications.

Properties

CAS No.

916069-80-2

Molecular Formula

C5H7FO2

Molecular Weight

118.11 g/mol

IUPAC Name

4-(fluoromethyl)oxolan-2-one

InChI

InChI=1S/C5H7FO2/c6-2-4-1-5(7)8-3-4/h4H,1-3H2

InChI Key

SNOBQHSFTVYKRO-UHFFFAOYSA-N

Canonical SMILES

C1C(COC1=O)CF

Origin of Product

United States

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